N-tert-butyl-1-methylcyclopropane-1-sulfonamide

Overview

Description

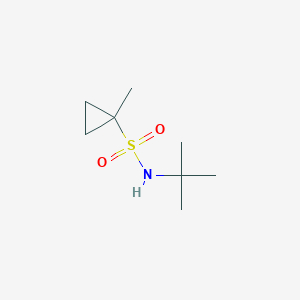

“N-tert-butyl-1-methylcyclopropane-1-sulfonamide” is a chemical compound with the CAS Number: 669008-25-7 . It has a molecular weight of 191.29 .

Synthesis Analysis

The synthesis of “N-tert-butyl-1-methylcyclopropane-1-sulfonamide” involves a reaction where a solution of N-tert-butyl-(1-methyl)cyclopropylsulfonamide (1.91 g, 10 mmol) is dissolved in TFA (30 mL), and the reaction mixture is stirred at room temperature for 16 hours . The solvent is then removed in vacuo to give a yellow oil which is crystallized from ethyl acetate/hexane (1:4, 40 mL) to yield 1-methylcyclopropylsulfonamide as a white solid (1.25 g, 96%) .Molecular Structure Analysis

The linear formula of “N-tert-butyl-1-methylcyclopropane-1-sulfonamide” is C8H17NO2S .Physical And Chemical Properties Analysis

“N-tert-butyl-1-methylcyclopropane-1-sulfonamide” is a solid at room temperature . It has a boiling point of 259°C at 760 mmHg . The compound has a high GI absorption and is BBB permeant . It is also very soluble with a solubility of 6.2 mg/ml .Scientific Research Applications

Synthesis of Enantiopure Derivatives

This compound is utilized in the synthesis of enantiopure derivatives, which are crucial for creating drugs with specific chiral properties. The use of N-(tert-butyl)-1-methylcyclopropane-1-sulfonamide can lead to higher yields and better diastereoselectivity, which is particularly important in the pharmaceutical industry where the chirality of a drug can affect its efficacy and safety .

Protected Amine in Oxidation Reactions

In organic synthesis, protecting groups like N-(tert-butyl)-1-methylcyclopropane-1-sulfonamide are used to temporarily mask functional groups to prevent them from reacting prematurely. This compound aids in the oxidation of amines to their corresponding hydroxylamines and nitrones, which are valuable intermediates in various chemical syntheses .

Ritter Reaction Catalyst

The compound finds application in the Ritter reaction, which is a method for converting nitriles into amides. It acts as a catalyst when used with bismuth triflate, facilitating the synthesis of amides, which are foundational structures in many pharmaceuticals .

Intermediate for PDE4 Inhibitors

N-(tert-butyl)-1-methylcyclopropane-1-sulfonamide: serves as an intermediate in the production of pyrazole derivatives, which are effective PDE4 inhibitors. These inhibitors have significant potential in treating anti-inflammatory diseases, showcasing the compound’s role in medicinal chemistry .

Material Science Applications

Due to its stability and reactivity, this compound can be used in material science research, particularly in the development of new polymeric materials. Its unique structure could lead to polymers with novel properties for industrial applications .

Life Science Research

As part of a catalog of life science materials, N-(tert-butyl)-1-methylcyclopropane-1-sulfonamide is used in various biological studies. Its role can range from a simple reagent in biochemical assays to a building block in the synthesis of more complex molecules for biological research .

Custom Synthesis

Lastly, this compound is often used in custom synthesis projects. Due to its versatile nature, it can be tailored to fit specific research needs, whether that’s creating new drug formulations or exploring novel chemical reactions .

Safety and Hazards

properties

IUPAC Name |

N-tert-butyl-1-methylcyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-7(2,3)9-12(10,11)8(4)5-6-8/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVKCIUZDXQPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)S(=O)(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619512 | |

| Record name | N-tert-Butyl-1-methylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-1-methylcyclopropane-1-sulfonamide | |

CAS RN |

669008-25-7 | |

| Record name | N-tert-Butyl-1-methylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)